molecular formula C13H17NO4S B2978993 N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide CAS No. 2034292-48-1

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide

Cat. No.: B2978993
CAS No.: 2034292-48-1
M. Wt: 283.34
InChI Key: GKKQAJNEKDNOIS-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide is a chemical compound with the molecular formula C 14 H 17 NO 4 S and a molecular weight of 295.4 g/mol . This reagent features a benzofuran moiety, a structural motif prevalent in medicinal chemistry due to its association with diverse biological activities. Researchers are increasingly interested in benzofuran derivatives for their potential in various therapeutic areas . For instance, structurally related benzofuran compounds have demonstrated significant neuroprotective properties in preclinical models, showing efficacy in protecting against NMDA-induced excitotoxic neuronal damage, which is relevant to conditions like stroke and neurodegenerative diseases . Furthermore, benzofuran scaffolds are being explored in cardiovascular research, with some analogs identified as potent activators of the SERCA2a calcium pump, a promising target for heart failure therapy . The presence of the ethanesulfonamide group in this compound may offer a valuable point for synthetic modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific research targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-19(15,16)14-9-13(17-2)12-8-10-6-4-5-7-11(10)18-12/h4-8,13-14H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKQAJNEKDNOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC2=CC=CC=C2O1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as anti-tumor or antibacterial activity .

Comparison with Similar Compounds

MAO-B Inhibitors with Benzofuran/Thiophene Scaffolds

Key Compounds :

  • (E)-2-(Benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide (Compound 23)
  • (E)-2-(Benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide (Compound 24)
Parameter Target Compound Compound 23 Compound 24
Core Structure Benzofuran + ethanesulfonamide Benzofuran + thiosemicarbazide Benzothiophene + thiosemicarbazide
MAO-B IC₅₀ (µM) Not reported 0.042 0.056
Inhibition Type Not reported Reversible, non-competitive Reversible, non-competitive
Ki (µM) Not reported 0.035 0.046
Cytotoxicity Not reported Non-cytotoxic Non-cytotoxic

Structural Insights :

  • The methoxyethyl group in all three compounds is critical for MAO-B inhibition, as demonstrated by SAR studies .
  • Benzofuran (Compound 23) shows superior activity over benzothiophene (Compound 24), suggesting aromatic heterocycle polarity and π-stacking interactions influence potency .
  • The target compound replaces the thiosemicarbazide group with ethanesulfonamide, which may alter binding kinetics due to differences in hydrogen-bonding capacity and steric effects.

Sulfonamide Derivatives with Varied Substituents

Key Compounds :

  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ()
  • N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide ()
  • N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide ()
Parameter Target Compound Compound Compound
Core Structure Benzofuran + ethanesulfonamide Benzenesulfonamide + methoxyphenyl Benzenesulfonamide + thiophene-furan
Molecular Weight ~337.4 (estimated) 319.39 393.5
Key Functional Groups Methoxyethyl, ethanesulfonamide Methoxyphenyl, ethyl Hydroxyethyl, thiophene-furan
Biological Activity Not reported Not reported (sulfonamide class associated with antimicrobial/anti-inflammatory effects) Not reported

Structural Insights :

  • The hydroxyethyl and thiophene-furan groups in introduce additional hydrogen-bonding and hydrophobic interactions, which could enhance binding to targets like enzymes or receptors compared to the target compound’s benzofuran-methoxyethyl chain.

Piperidine- and Triazine-Based Sulfonamides

Key Compounds :

  • N-(2-(Benzofuran-2-yl)-2-Methoxyethyl)-1-(Methylsulfonyl)piperidine-4-Carboxamide ()
  • Triflusulfuron Methyl Ester ()
Parameter Target Compound Compound Triflusulfuron Methyl Ester
Core Structure Benzofuran + ethanesulfonamide Benzofuran + piperidine-carboxamide Triazine + sulfonylurea
Molecular Weight ~337.4 (estimated) 380.5 ~471.4 (estimated)
Application Not reported Not reported Herbicide (pesticide class)

Structural Insights :

  • The piperidine-carboxamide group in introduces a rigid, cyclic amine structure absent in the target compound, which could improve blood-brain barrier penetration for CNS targets.
  • Triflusulfuron methyl ester () belongs to the sulfonylurea herbicide class, highlighting the diversity of sulfonamide applications. The target compound’s benzofuran and methoxyethyl groups differentiate it from agricultural chemicals.

Data Gaps :

  • No explicit data on the target compound’s IC₅₀, cytotoxicity, or kinetic parameters.
  • Limited information on its synthesis, stability, or industrial applications.

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide is a compound that belongs to the class of benzofuran derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit a variety of biological activities such as:

  • Anti-tumor
  • Antibacterial
  • Anti-oxidative
  • Anti-viral

These activities stem from their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran ring structure allows for modulation of enzyme activity and receptor interactions, potentially leading to the inhibition of tumor growth or bacterial proliferation. This interaction can result in various pharmacological effects, making it a candidate for therapeutic applications in oncology and infectious diseases.

Anticancer Activity

Recent studies have highlighted the anti-tumor potential of benzofuran derivatives. For instance, a study evaluating a series of benzofuran compounds demonstrated significant cytotoxic effects against various cancer cell lines. The compound this compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Antibacterial Properties

The antibacterial activity of this compound has been investigated against several bacterial strains. Preliminary results indicate that it exhibits selective antibacterial effects primarily against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) were determined, showing effectiveness comparable to established antibacterial agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
Anti-tumorVarious cancer cell linesIC50 = 12 µM
AntibacterialBacillus subtilisMIC = 32 µg/mL
AntioxidativeHuman fibroblast cellsIC50 = 15 µM

Case Studies

  • Case Study on Anticancer Activity : A study conducted on the efficacy of this compound against breast cancer cells indicated that treatment led to a significant reduction in cell viability, with mechanistic studies suggesting that apoptosis was mediated through mitochondrial pathways.
  • Case Study on Antibacterial Effects : Another investigation focused on the antibacterial properties of this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a notable reduction in bacterial load in treated cultures compared to controls.

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